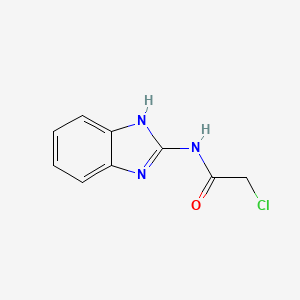

N-(1H-Benzimidazol-2-yl)-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-Benzimidazol-2-yl)-2-chloroacetamide is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic compound that consists of a fused benzene and imidazole ring . It is an important pharmacophore in medicinal chemistry due to its resemblance to naturally occurring nucleotides .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 2-aminobenzimidazole with other compounds. For example, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield the corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine .Molecular Structure Analysis

The structure and conformation of benzimidazole derivatives can be determined using techniques such as 1H and 13C NMR and X-ray diffraction . The benzimidazole and aniline planes are not coplanar, which can influence the properties of the compound .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of two nucleophilic centers. When benzimidazole compounds have another functional group containing one or two nucleophilic centers, these substrates may undergo cyclization reactions if they are allowed to react with suitable electrophilic compounds .Physical And Chemical Properties Analysis

Benzimidazole derivatives are considered as a crucial class of compounds in the pharmaceutical industry. They can carry a positive charge and can also perform as hydrogen bond acceptor or donor which can strongly influence the interactions between a medicinal agent and its target .Scientific Research Applications

Synthesis and Characterization

N-(1H-Benzimidazol-2-yl)-2-chloroacetamide and related compounds have been synthesized and characterized for various applications. For instance, the synthesis, characterization, and corrosion inhibition potential of new benzimidazole derivatives, including this compound types, have been studied. These compounds were found to inhibit carbon steel corrosion in acidic environments (Rouifi et al., 2020). Another study focused on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, which included a derivative of this compound (Janardhan et al., 2014).

Biological Properties and Applications

Various biological properties and applications of these compounds have been explored. Benzimidazole derivatives, including this compound, have shown activity as inhibitors of type I DNA topoisomerases, indicating potential applications in molecular biology and pharmacology (Alpan et al., 2007). Another study synthesized benzimidazolyl thioxoacetamide derivatives, including this compound, for potential use in various biological applications (Mobinikhaledi et al., 2010). These compounds have also been evaluated as antioxidants for base stock oils, showing their versatility in different scientific applications (Basta et al., 2017).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of benzimidazole derivatives have been a significant focus of research. Synthesis of benzimidazole–thiazole derivatives, including this compound, demonstrated potential as anticancer agents, expanding their application in medical research (Nofal et al., 2014). The antibacterial activity of novel azetidine-2-one derivatives of 1H-benzimidazole has been investigated, showing that these compounds have significant potential in combating bacterial infections (Noolvi et al., 2014).

Mechanism of Action

Benzimidazole derivatives exhibit numerous medicinal and pharmacological performances due to their skeletal resemblance with naturally occurring nucleotides. They have been found to show diverse biological activity including antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .

Safety and Hazards

Future Directions

Benzimidazole derivatives have recognized paramount responses in recent years and are an enormously important pharmacophoric heterocyclic moieties in recent drug innovations and medicinal chemistry . Researchers have synthesized plenty of benzimidazole derivatives in the last decades, amidst a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-8(14)13-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCXNGGSMCVRHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868945 |

Source

|

| Record name | N-(1H-Benzimidazol-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436970.png)

![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)

![5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2436978.png)

![4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2436982.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2436983.png)

![1-(tert-butyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2436987.png)

![(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B2436988.png)